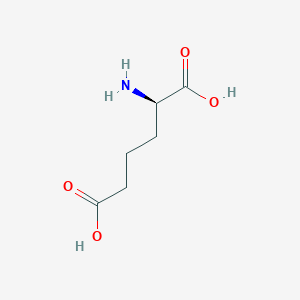

Ácido D-2-aminoadípico

Descripción general

Descripción

D-2-aminoadipic acid (D-2-AAA) is a glutamate analog . It is also known as ®-2-Aminohexanedioic acid or D-Homoglutamic acid . It has been used as an inhibitor of glutamine synthetase in spontaneously immortalized human cell line MIO-M1 .

Molecular Structure Analysis

The linear formula of D-2-aminoadipic acid is HO2C(CH2)3CH(NH2)CO2H . Its molecular weight is 161.16 . The SMILES string representation is NC@H=O)C(O)=O .

Chemical Reactions Analysis

D-2-aminoadipic acid acts as an inhibitor of glutamate synthetase . It exhibits gliotoxicity towards mitotic astrocytes .

Physical And Chemical Properties Analysis

D-2-aminoadipic acid is a solid substance . It has an optical activity of [α]25/D -24.5±1.5°, c = 2 in 5 M HCl . It has a melting point of 208-210 °C . It is soluble in 1 M HCl at a concentration of 50 mg/mL .

Aplicaciones Científicas De Investigación

Investigaciones de Astrotoxinas en Neurología

El ácido D-2-aminoadípico se ha utilizado como una astrotoxina para investigar sus efectos sobre los astrocitos, los cuales son cruciales para la integración de células trasplantadas en la retina .

2. Investigación en Diabetes: Potencial como Biomarcador y Terapéutico Estudios han demostrado que el ácido D-2-aminoadípico puede servir como un biomarcador para el riesgo de diabetes y puede tener potencial terapéutico al reducir los niveles de glucosa en plasma en ayunas y mejorar la secreción de insulina .

3. Obesidad y Diabetes Tipo 2: Influencia de Trastornos Metabólicos La investigación indica que el ácido D-2-aminoadípico está involucrado en trastornos metabólicos como la obesidad y la diabetes tipo 2, lo que sugiere una interacción compleja con genes predisponentes y desencadenantes ambientales .

4. Química Analítica: Estándar para el Análisis de Laboratorio El ácido D-2-aminoadípico se utiliza como un estándar analítico en entornos de laboratorio para garantizar la precisión y la consistencia en la investigación que involucra aminoácidos .

5. Estudios de Gliotoxicidad: Efecto sobre la Hinchazón Astrocítica El compuesto se ha empleado en estudios de gliotoxicidad para comprender el impacto de la hinchazón astrocítica en varios parámetros fisiológicos .

6. Investigación del Sistema Endocrino: Influencia en la Actividad Hormonal Debido a su papel en las vías metabólicas, el ácido D-2-aminoadípico se estudia por su influencia en la actividad hormonal dentro del sistema endocrino .

Mecanismo De Acción

Target of Action

D-2-Aminoadipic acid, a glutamate analog, primarily targets glutamate synthetase . Glutamate synthetase plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.

Mode of Action

D-2-Aminoadipic acid acts as an inhibitor of glutamate synthetase . By inhibiting this enzyme, it can modulate the levels of glutamate in the brain. This compound also exhibits gliotoxicity towards mitotic astrocytes , which are star-shaped glial cells in the brain and spinal cord.

Biochemical Pathways

D-2-Aminoadipic acid is a metabolite in the principal biochemical pathway of lysine . It is an intermediate in the metabolism (i.e., breakdown or degradation) of lysine and saccharopine . It also antagonizes neuroexcitatory activity modulated by the glutamate receptor N-methyl-D-aspartate (NMDA) .

Pharmacokinetics

It has been identified as a biomarker for diabetes risk , suggesting that it can be detected in the body and may have specific ADME properties that affect its bioavailability.

Result of Action

The inhibition of glutamate synthetase by D-2-Aminoadipic acid can lead to changes in glutamate levels in the brain. This can have various effects on neurological function, given the role of glutamate as a neurotransmitter. The gliotoxicity of D-2-Aminoadipic acid towards mitotic astrocytes may also impact brain function, as astrocytes play a key role in maintaining brain homeostasis.

Propiedades

IUPAC Name |

(2R)-2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227062 | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7620-28-2 | |

| Record name | D-α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7620-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 2-amino-, (-)- and (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, 2-amino-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

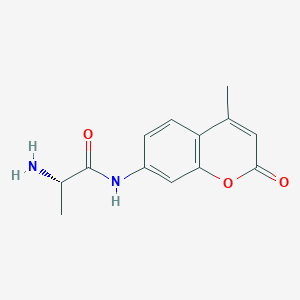

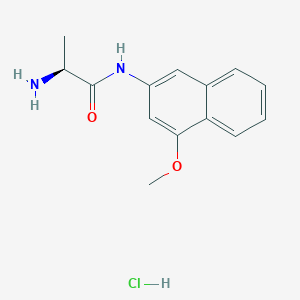

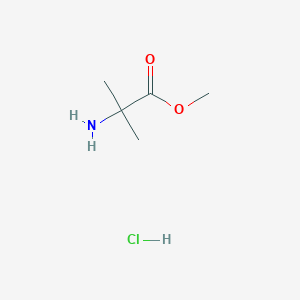

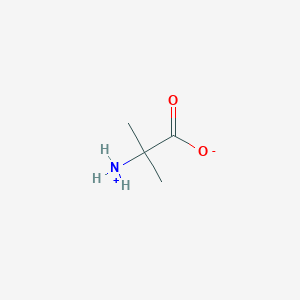

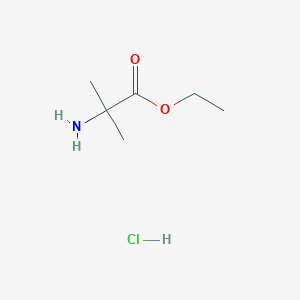

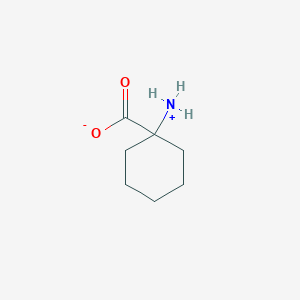

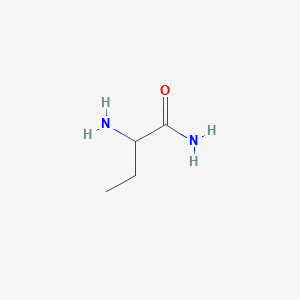

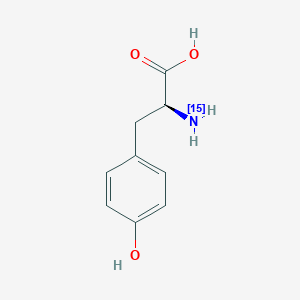

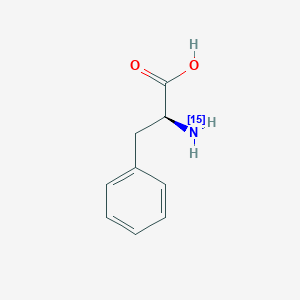

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

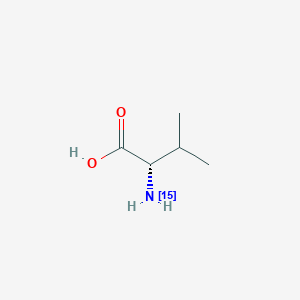

![H-[15N]Leu-OH](/img/structure/B555821.png)